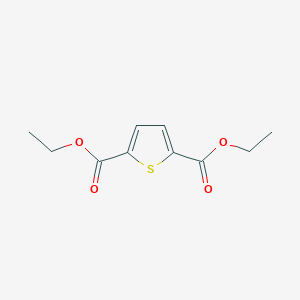

Diethyl thiophene-2,5-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diethyl thiophene-2,5-dicarboxylate is a chemical compound that is used as an intermediate in the preparation of various substances. It is an important building block in the preparation of fluorescent brightening agents, fungicides, and anti-cancer drugs .

Synthesis Analysis

The synthesis of Diethyl thiophene-2,5-dicarboxylate involves several steps. In one method, 2,5-Thiophenedicarboxylic acid (2,5-TDCA) is converted into dimethyl thiophene-2,5-dicarboxylate (DMTD) via the reaction with methanol . Another method involves the reaction of diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate with an excess of 1,2-dibromoethane .

Molecular Structure Analysis

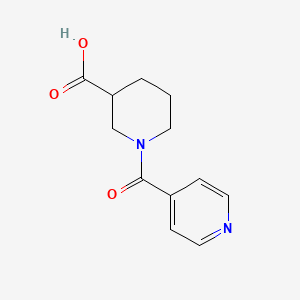

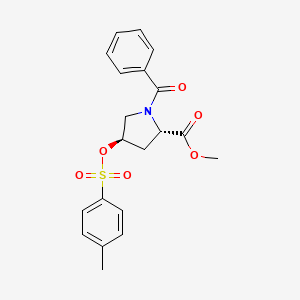

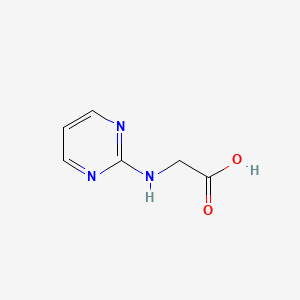

The molecular structure of Diethyl thiophene-2,5-dicarboxylate consists of a thiophene ring with two carboxylate groups attached at the 2 and 5 positions . The exact mass of the molecule is 228.04563003 g/mol .

科学的研究の応用

Corrosion Inhibition Diethyl thiophene-2,5-dicarboxylate derivatives have shown significant efficiency as corrosion inhibitors. Experimental and quantum studies highlight their use in preventing corrosion of mild steel in hydrochloric acid solutions. The derivatives studied include diethyl 3,4-bis(4-methoxybenzylideneamino) thieno[2,3-b] thiophene-2,5-dicarboxylate and diethyl 3,4-bis(benzylideneamino) thieno[2,3-b] thiophene-2,5-dicarboxylate, demonstrating high inhibition efficiencies and adherence to the Langmuir adsorption isotherm (Yadav, Behera, Sinha, & Yadav, 2014).

Heavy Metal Detection A novel approach for the detection of Hg(II) ions has been developed using diethyl thieno[2,3-b]thiophene-2,5-dicarboxylate-2 (DETTDC2) on a glassy carbon electrode. This method offers a sensitive and linear response to Hg(II) concentration, showcasing potential for environmental remediation and public health safeguarding (Rahman, Alamry, Awual, & Mekky, 2020).

Electrochromic Devices Diethyl thiophene-2,5-dicarboxylate-based copolymers exhibit multicolor electrochromic properties, making them suitable for applications in camouflage and full-color electrochromic devices. Their specific optical band gap allows for the transition between various colors, providing a basis for innovative display technologies (Pamuk Algi, Öztaş, Tirkes, Cihaner, & Algi, 2013).

Antitumor and Antiviral Agents Novel diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives have been evaluated for their antitumor and antiviral properties. These compounds, tested against various human cancer cell lines and influenza A and B viruses, have shown promising results, indicating potential for further drug discovery and development (Bozorov et al., 2017).

特性

IUPAC Name |

diethyl thiophene-2,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-3-13-9(11)7-5-6-8(15-7)10(12)14-4-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLYMTHZDUYMGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601282702 |

Source

|

| Record name | 2,5-Diethyl 2,5-thiophenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl thiophene-2,5-dicarboxylate | |

CAS RN |

61755-85-9 |

Source

|

| Record name | 2,5-Diethyl 2,5-thiophenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61755-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diethyl 2,5-thiophenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601282702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1316616.png)